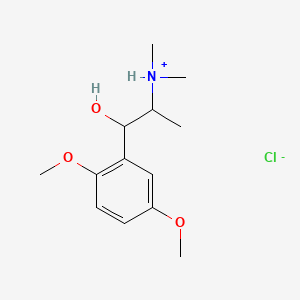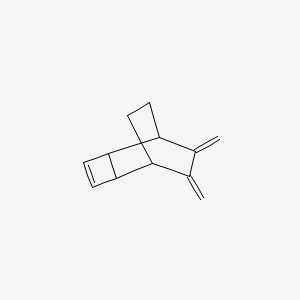
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is a complex organic compound with the molecular formula C12H14. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and multiple double bonds. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(42202,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with different functional groups and structural variations. Examples include:
- Tricyclo(4.2.2.02,5)decane
- Tricyclo(4.2.2.02,5)dec-7-ene
- Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-dimethyl-
Uniqueness
What sets Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- apart is its specific arrangement of methylene groups and the resulting reactivity. This unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Properties
CAS No. |
57297-56-0 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
7,8-dimethylidenetricyclo[4.2.2.02,5]dec-3-ene |
InChI |
InChI=1S/C12H14/c1-7-8(2)10-4-3-9(7)11-5-6-12(10)11/h5-6,9-12H,1-4H2 |
InChI Key |
ZOFZXGBHQXCMJY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)C3C2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)


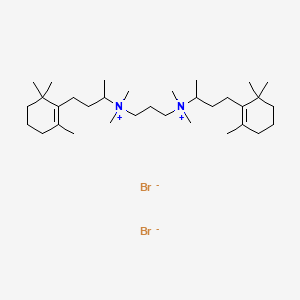

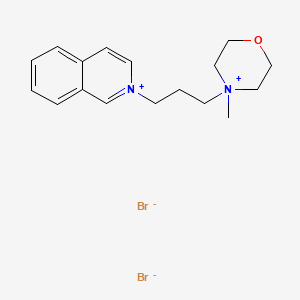
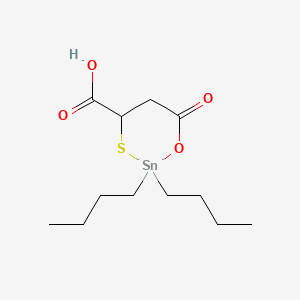
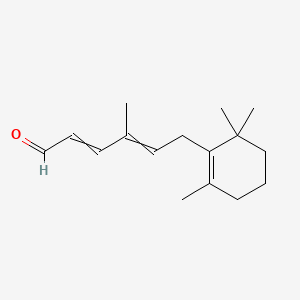

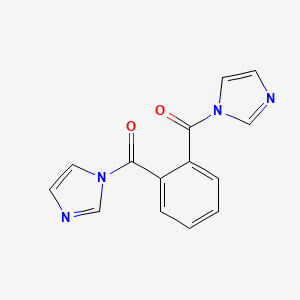
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
